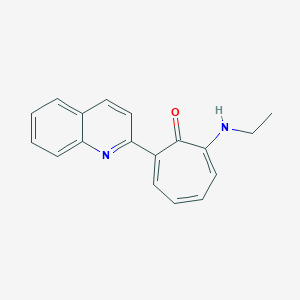![molecular formula C21H21ClF2N2O4 B288091 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. It has been extensively studied for its potential use in cancer therapy.
作用機序
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide is a selective inhibitor of Aurora A kinase, which is a serine/threonine kinase that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression has been linked to poor prognosis. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide inhibits the activity of Aurora A kinase, which leads to mitotic spindle defects, cell cycle arrest, and ultimately apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of histone H3, which is a marker of mitotic entry. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide also induces the phosphorylation of p53, which is a tumor suppressor protein that plays a critical role in apoptosis. In addition, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been shown to cause DNA damage, which contributes to its cytotoxic effects.
実験室実験の利点と制限
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its cytotoxic effects can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide research. One area of interest is the development of combination therapies that include N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been shown to enhance the efficacy of other cancer therapies, and combining it with other drugs could lead to even greater benefits. Another area of interest is the development of more potent and selective Aurora A kinase inhibitors. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide is selective for Aurora A kinase, but it also inhibits other kinases to some extent. Developing more selective inhibitors could lead to fewer off-target effects and greater efficacy. Finally, there is interest in studying the role of Aurora A kinase in other diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide could be a useful tool for studying the role of Aurora A kinase in these diseases.
Conclusion:
In conclusion, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide is a small molecule inhibitor of Aurora A kinase that has shown promise as a cancer therapy. Its mechanism of action is well understood, and it has been extensively studied in vitro and in vivo. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide research, including the development of combination therapies and more selective inhibitors, as well as studying its role in other diseases.
合成法
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process starting with 3,4-dimethoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 2-aminoethylchloride to obtain the intermediate compound. The intermediate is then reacted with 5-chloro-2-methyl-1H-indole-3-carbaldehyde and difluoromethoxy lithium to obtain the final product, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide.
科学的研究の応用
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
製品名 |
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide |
|---|---|
分子式 |
C21H21ClF2N2O4 |
分子量 |
438.8 g/mol |
IUPAC名 |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H21ClF2N2O4/c1-12-15(16-11-14(30-21(22,23)24)5-6-17(16)26-12)8-9-25-20(27)13-4-7-18(28-2)19(10-13)29-3/h4-7,10-11,26H,8-9H2,1-3H3,(H,25,27) |
InChIキー |
YWZSIMMUSSPMJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)